4-((3,5-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
4-((3,5-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol It is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,5-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-((3,5-Difluorophenoxy)methyl)benzoic acid
Reduction: 4-((3,5-Difluorophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3,5-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)benzaldehyde: Similar in structure but lacks the phenoxy group, which may result in different reactivity and applications.
4-(3,5-Difluorophenoxy)benzaldehyde: Similar but with a different substitution pattern on the benzene ring, which can affect its chemical properties and biological activity.
Uniqueness
4-((3,5-Difluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the difluorophenoxy and benzaldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(3,5-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-5-13(16)7-14(6-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIUFIUUMBZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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